molecular formula C10H4F12O4 B12083588 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)

2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)

Cat. No.: B12083588
M. Wt: 416.12 g/mol
InChI Key: FYWHNBRAYVSFQC-OWOJBTEDSA-N
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Description

2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI) is a chemical compound with the molecular formula C8H6F6O4. It is an ester derivative of 2-butenedioic acid, where the hydrogen atoms are replaced by 2,2,2-trifluoro-1-(trifluoromethyl)ethyl groups. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester typically involves the esterification of 2-butenedioic acid with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-Butenedioic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential effects on biological systems due to its unique chemical structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester involves its interaction with molecular targets through its ester and fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid, bis(2-methylpropyl) ester
  • 2-Butenedioic acid, bis(2-ethylhexyl) ester
  • 2-Butenedioic acid, dibutyl ester

Uniqueness

2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester is unique due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This makes it particularly valuable in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H4F12O4

Molecular Weight

416.12 g/mol

IUPAC Name

bis(1,1,1,2,3,3-hexafluoropropan-2-yl) (E)-but-2-enedioate

InChI

InChI=1S/C10H4F12O4/c11-5(12)7(15,9(17,18)19)25-3(23)1-2-4(24)26-8(16,6(13)14)10(20,21)22/h1-2,5-6H/b2-1+

InChI Key

FYWHNBRAYVSFQC-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)OC(C(F)F)(C(F)(F)F)F)\C(=O)OC(C(F)F)(C(F)(F)F)F

Canonical SMILES

C(=CC(=O)OC(C(F)F)(C(F)(F)F)F)C(=O)OC(C(F)F)(C(F)(F)F)F

Origin of Product

United States

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